1,2,4-Oxadiazole, 5-[(4-methoxyphenyl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The specific compound you mentioned has additional substituents: a 4-methoxyphenylmethyl group and a 4-(1H-pyrrol-1-yl)phenyl group.
- These types of compounds have attracted attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
1,2,4-Oxadiazole: is a heterocyclic compound containing an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom).
Preparation Methods
Synthetic Routes: The synthesis of 1,2,4-oxadiazoles involves cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under appropriate conditions.
Reaction Conditions: The cyclization typically occurs under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Industrial Production: While there isn’t a specific industrial process for this compound, researchers often optimize synthetic routes for scalability and efficiency.
Chemical Reactions Analysis
Reactions: 1,2,4-oxadiazoles can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: 1,2,4-oxadiazoles serve as building blocks for drug discovery and materials science.
Biology: Some derivatives exhibit promising biological activities, making them potential candidates for drug development.
Medicine: Researchers explore their use as antitumor agents, antimicrobials, and anti-inflammatory drugs.
Industry: Their applications extend to agrochemicals and materials.
Mechanism of Action
- The exact mechanism for this specific compound may vary, but generally, 1,2,4-oxadiazoles interact with specific molecular targets.
Molecular Targets: These could include enzymes, receptors, or cellular pathways.
Pathways Involved: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: The specific substituents in this compound contribute to its uniqueness.
Similar Compounds: Other 1,2,4-oxadiazoles with different substituents, such as 1,2,4-oxadiazole-5-carboxylic acid derivatives, are also studied .
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O2/c1-24-18-10-4-15(5-11-18)14-19-21-20(22-25-19)16-6-8-17(9-7-16)23-12-2-3-13-23/h2-13H,14H2,1H3 |
InChI Key |
FTDYXFIYFSZXIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.